CRBN Binding Affinity: Lenalidomide as a Baseline in TR-FRET Assays
In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, lenalidomide serves as a well-characterized reference point for novel cereblon (CRBN) ligand development. Its IC50 of 2.694 μM provides a clear baseline against which new, higher-affinity compounds are measured. A newly synthesized ligand, YJ1b, exhibited a 13-fold increase in binding affinity (IC50 = 0.206 μM) compared to lenalidomide in this assay [1].
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.694 μM |
| Comparator Or Baseline | Novel CRBN ligand YJ1b (IC50 = 0.206 μM) |
| Quantified Difference | YJ1b is 13-fold more potent |
| Conditions | TR-FRET assay |
Why This Matters
This quantifies lenalidomide's utility as a crucial reference compound for developing and benchmarking novel cereblon modulators in a PROTAC and molecular glue research context.
- [1] Yan, J., & Zheng, Z. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem, 18(5), e202200573. DOI: 10.1002/cmdc.202200573 View Source
